molecular formula C19H21ClN2O5 B048657 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester CAS No. 113994-38-0

2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester

Cat. No. B048657
CAS RN: 113994-38-0
M. Wt: 392.8 g/mol
InChI Key: YLAOOGNJINQWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally similar compounds involves multi-step chemical reactions, often starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of related pyridonecarboxylic acids and their esters has been achieved through condensation, cyclization, and functional group transformations. These processes typically require the manipulation of functional groups to introduce the desired substituents into the core structure (Egawa et al., 1984; Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques allow for the detailed understanding of molecular geometry, electron distribution, and intermolecular interactions, which are crucial for predicting reactivity and physical properties (Şahin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include nucleophilic substitutions, esterifications, and cycloadditions. These reactions are influenced by the electronic nature of the substituents and the core pyridine ring, which can undergo various transformations under different conditions, leading to a wide range of derivative compounds (Gein et al., 2015).

Scientific Research Applications

Chemical Modification and Application Potential

Xylan Derivatives and Their Application Potential :

  • The chemical modification of xylan, a process somewhat analogous to the modification of complex chemicals like the one , leads to new biopolymer ethers and esters with specific properties. These modifications can result in materials with unique properties useful for drug delivery applications among others. Such research demonstrates the potential of chemical modifications in creating substances with tailored functions for specific applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Understanding Metabolic Pathways

Metabolism of the Aspartyl Moiety of Aspartame :

  • Studies on the metabolism of aspartame, which shares a complexity similar to the compound by breaking down into simpler components, can provide insights into how complex chemicals are processed in biological systems. Such understanding can be crucial for developing new drugs or chemicals for various applications (Ranney & Oppermann, 1979).

Analysis and Toxicity of Chemical Toxicants

Fatty Acid Esters of 3-Monochloropropanediol A Review

:

  • Fatty acid esters, similar in concept to the ester group in the compound of interest, have been studied for their presence in food and potential toxic effects. This research highlights the importance of understanding the occurrence, metabolism, and potential health impacts of chemical compounds used in or resulting from industrial processes (Gao, Li, Huang, & Yu, 2019).

Sorption and Environmental Behavior

Sorption of 2,4-D and Other Phenoxy Herbicides to Soil :

  • The study on sorption of herbicides can offer insights into the environmental behavior of complex chemicals, including how they interact with soil and water. Understanding these interactions is crucial for assessing the environmental impact of chemical compounds and developing strategies for mitigating pollution (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

The search results do not provide specific safety and hazard information for Amlodipine besylate .

Future Directions

The search results do not provide specific information on the future directions of research or applications of Amlodipine besylate .

properties

IUPAC Name

6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5/c1-3-27-19(25)17-14(10-26-9-8-21)22-11(2)15(18(23)24)16(17)12-6-4-5-7-13(12)20/h4-7H,3,8-10,21H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAOOGNJINQWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150621
Record name 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester

CAS RN

113994-38-0
Record name 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113994380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-AMINOETHOXY)METHYL)-4-(2-CHLOROPHENYL)-6-METHYL-3,5-PYRIDINEDICARBOXYLIC ACID, 3-ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL2721R3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.